molecular formula C14H14N6O3S B292218 4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide

4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide

Cat. No. B292218
M. Wt: 346.37 g/mol
InChI Key: FQGUUMSLFAGITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPB and is synthesized using specific methods that will be discussed in The purpose of this paper is to provide an overview of DPB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

DPB exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action has been studied extensively and has been shown to be highly effective in inhibiting the activity of various enzymes.
Biochemical and Physiological Effects:
DPB has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and urease. These effects have important implications for the treatment of various diseases, including glaucoma, epilepsy, and gastric ulcers. DPB has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DPB has several advantages for lab experiments, including its high potency and specificity for certain enzymes. However, DPB also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of DPB, including the development of more potent and selective inhibitors of enzymes, the exploration of new applications for DPB in various fields, and the investigation of the potential toxicity and safety of DPB for human use. Additionally, the development of new synthesis methods for DPB may also be an area of future research.
Conclusion:
In conclusion, DPB is a chemical compound that has significant potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. DPB's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPB is necessary to fully understand its potential applications and limitations.

Synthesis Methods

DPB is synthesized using a specific method that involves the reaction of 3,5-dimethylpyrazole and 3,5-dimethylpyrazole-4-carboxylic acid with sulfuric acid and nitric acid. The resulting product is then treated with sodium nitrite and sulfanilamide to produce DPB. This synthesis method is a crucial step in producing DPB, and it requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

DPB has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. DPB has been shown to have potent inhibitory effects on certain enzymes, such as carbonic anhydrase and urease. These enzymes play important roles in various physiological processes, and their inhibition by DPB can have significant implications for the treatment of various diseases.

properties

Molecular Formula

C14H14N6O3S

Molecular Weight

346.37 g/mol

IUPAC Name

4-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C14H14N6O3S/c1-8-7-9(2)20-13(16-8)12(14(21)19-20)18-17-10-3-5-11(6-4-10)24(15,22)23/h3-7H,1-2H3,(H,19,21)(H2,15,22,23)

InChI Key

FQGUUMSLFAGITH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=C(C=C3)S(=O)(=O)N)C

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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